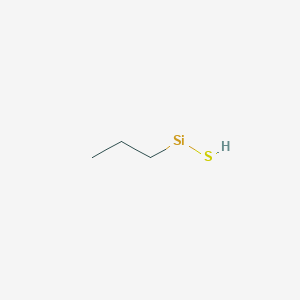
Mercapto-propylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercapto-propylsilane, also known as 3-mercaptopropylsilane, is an organosilicon compound with the molecular formula C₃H₁₀SSi. It is characterized by a silicon atom bonded to a propyl group and a thiol group (–SH). This compound is known for its ability to form self-assembled monolayers on various surfaces, making it valuable in surface chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mercapto-propylsilane can be synthesized through the reaction of 3-chloropropylsilane with sodium hydrosulfide (NaSH) in an appropriate solvent, such as ethanol or methanol. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, this compound is produced by reacting 3-chloropropylsilane with hydrogen sulfide (H₂S) in the presence of a catalyst. This method is preferred for its efficiency and scalability, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Mercapto-propylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the replacement of the thiol group with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Major Products Formed:
Oxidation Products: Sulfonic acids and sulfoxides are common oxidation products.
Reduction Products: Thioethers and thiols are typical reduction products.
Substitution Products: Alkylated or arylated silanes are formed through substitution reactions.
Scientific Research Applications
Mercapto-propylsilane is widely used in scientific research due to its unique properties and versatility. Some of its applications include:
Surface Chemistry: It is used to form self-assembled monolayers on gold, silver, and other metal surfaces, which are essential for studying surface interactions and developing sensors.
Biology: In biological research, this compound is employed to modify surfaces of biological molecules, such as proteins and DNA, to enhance their stability and functionality.
Medicine: It is used in the development of drug delivery systems and medical implants, where its ability to form stable coatings is crucial.
Industry: this compound is utilized in the production of adhesives, coatings, and sealants, where its adhesive properties and chemical resistance are beneficial.
Mechanism of Action
The mechanism by which mercapto-propylsilane exerts its effects involves the formation of covalent bonds with surface atoms through the thiol group. This interaction leads to the formation of stable monolayers, which can modify the surface properties of materials. The molecular targets and pathways involved include the thiol groups on the compound and the surface atoms of the substrate.
Comparison with Similar Compounds
(3-aminopropyl)triethoxysilane
(3-mercaptopropyl)trimethoxysilane
(3-mercaptopropyl)triethoxysilane
Properties
Molecular Formula |
C3H8SSi |
|---|---|
Molecular Weight |
104.25 g/mol |
InChI |
InChI=1S/C3H8SSi/c1-2-3-5-4/h4H,2-3H2,1H3 |
InChI Key |
DWUCCPNOMFYDOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si]S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



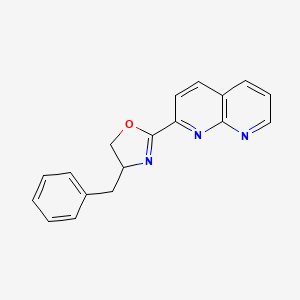
![3,9a-Epoxy-2H,9aH-pyrido[2,1-b][1,3]oxazine(9CI)](/img/structure/B15351330.png)
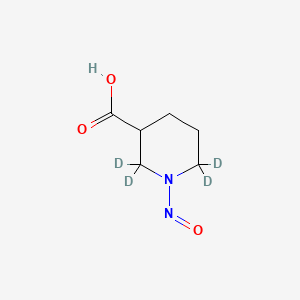
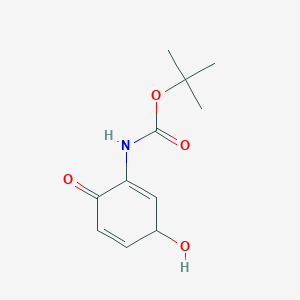
![[Dideuterio(hydroxy)methyl]phosphonic acid](/img/structure/B15351363.png)
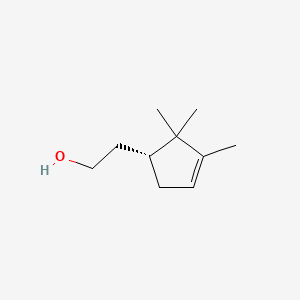
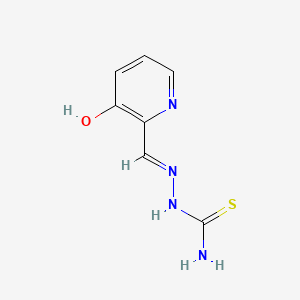
![1-Azabicyclo[2.2.2]octane-2-methanamine,5-ethynyl-,(1S,2R,4S,5S)-(9CI)](/img/structure/B15351369.png)
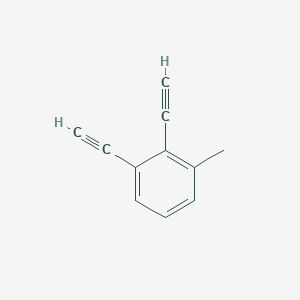
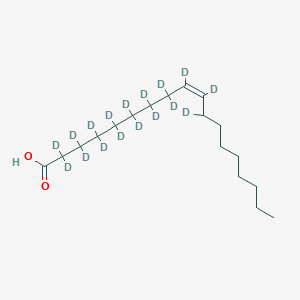
![[3-chloro-2,5-dimethoxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-dicyclohexylphosphane;palladium(2+);2-phenylethanamine](/img/structure/B15351374.png)
![[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B15351378.png)
![(2R)-2,5,7-trimethyl-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydroinden-1-one](/img/structure/B15351383.png)
